(Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is an organic compound characterized by a thiazole ring substituted with a nitrophenyl group and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Acrylonitrile Addition: The final step involves the Knoevenagel condensation of the thiazole derivative with o-tolylacetonitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and condensation steps to enhance yield and purity while minimizing reaction times and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Medicine
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in anti-cancer and anti-inflammatory drugs.
Industry
Materials Science: Employed in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
(Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile: Similar structure but with a meta-tolyl group.
Uniqueness
The unique positioning of the ortho-tolyl group in (Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its para- and meta-substituted analogs.
Properties
IUPAC Name |
(Z)-3-(2-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c1-13-4-2-3-5-15(13)10-16(11-20)19-21-18(12-25-19)14-6-8-17(9-7-14)22(23)24/h2-10,12H,1H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRXWCMXRZRMEY-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.